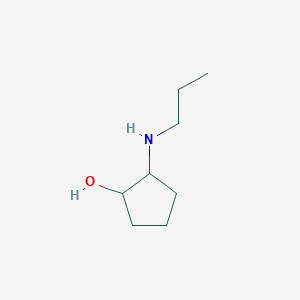
Cyclopentanol, 2-(propylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanol, 2-(propylamino)- is an organic compound that belongs to the class of cycloalkanols This compound features a cyclopentane ring with a hydroxyl group (-OH) and a propylamino group (-NHCH2CH2CH3) attached to it
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclopentanol, 2-(propylamino)- can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with propylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs in an alcohol solvent like methanol or ethanol, where the carbonyl group of cyclopentanone is reduced to a hydroxyl group, forming cyclopentanol, 2-(propylamino)-.
Industrial Production Methods
Industrial production of cyclopentanol, 2-(propylamino)- often involves large-scale hydrogenation processes using advanced catalytic systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopentanol, 2-(propylamino)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form cyclopentane derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions include cyclopentanone derivatives, cyclopentane derivatives, and various substituted cyclopentanol compounds.
Wissenschaftliche Forschungsanwendungen
Cyclopentanol, 2-(propylamino)- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of cyclopentanol, 2-(propylamino)- involves its interaction with specific molecular targets. The hydroxyl and amino groups enable the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanol: A simple cycloalkanol with a hydroxyl group.
Cyclopentanone: A ketone derivative of cyclopentanol.
Cyclopentylamine: An amine derivative with a cyclopentane ring.
Uniqueness
Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various fields .
Eigenschaften
IUPAC Name |
2-(propylamino)cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-6-9-7-4-3-5-8(7)10/h7-10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHWOVHIQDUHSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCCC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
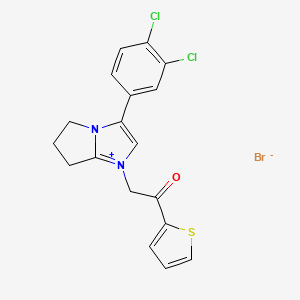
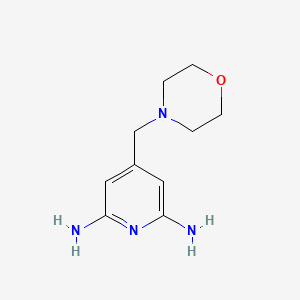
![tert-Butyl(dimethyl)[4-(trimethylsilyl)buta-1,3-diyn-1-yl]silane](/img/structure/B12634087.png)
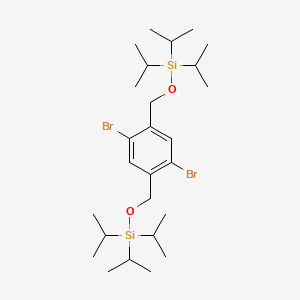
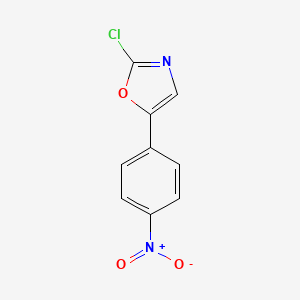
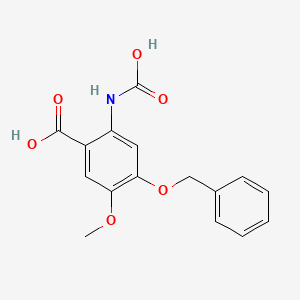
![[2,3'-Bithiophen]-5'-ylmethanamine](/img/structure/B12634103.png)
![(3aR,6aS)-5'-fluoro-1-[(4-hydroxyphenyl)methyl]-5-naphthalen-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12634111.png)
-isoquinolinyl)-](/img/structure/B12634112.png)

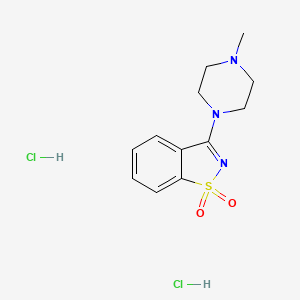
![1,3-Diphenyl-3-[2-(phenylselanyl)anilino]prop-2-en-1-one](/img/structure/B12634149.png)
![{2-[(2,2-Dimethylpropyl)sulfanyl]pyridin-3-yl}methanol](/img/structure/B12634154.png)
![3-(3-bromo-4-methoxyphenyl)-5-(2,4-dimethylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634155.png)
